4-Chlorobiphenyl

Overview

Description

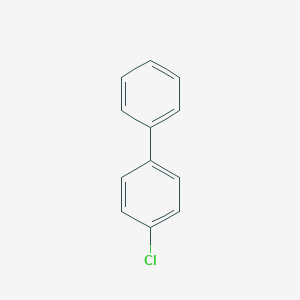

4-Chlorobiphenyl (PCB-3) is a lower-chlorinated congener of polychlorinated biphenyls (PCBs), characterized by a single chlorine substitution at the para position of one benzene ring. As a model PCB substrate, it has been extensively studied to understand PCB metabolism, environmental persistence, and toxicity . Its metabolic pathways involve the formation of arene oxide intermediates, leading to hydroxylated (e.g., 4-OH-PCB3) and sulfated metabolites, which have been identified in mammalian systems, including rats . Unlike higher-chlorinated PCBs, this compound exhibits greater bioavailability and metabolic activation, contributing to its role in toxicological studies .

Preparation Methods

Direct Chlorination of Biphenyl

The most traditional method for synthesizing 4-chlorobiphenyl involves the electrophilic aromatic chlorination of biphenyl. This approach leverages Friedel-Crafts catalysts to direct chlorination to the para position, minimizing isomer formation .

Reaction Mechanism and Catalysts

In the presence of a Lewis acid catalyst such as iron(III) chloride () or aluminum chloride (), chlorine gas () undergoes heterolytic cleavage to generate a chloronium ion (). The biphenyl substrate undergoes electrophilic attack at the para position due to the electron-donating effect of the adjacent phenyl ring . The reaction typically proceeds at moderate temperatures (40–60°C) to balance reactivity and selectivity .

Experimental Optimization

Key parameters from DE19922402A1 include:

| Parameter | Value/Range |

|---|---|

| Catalyst | (1–5 mol%) |

| Solvent | Dichloromethane () |

| Temperature | 40–60°C |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

| Purity (Post-Distillation) | 98% |

Fractional distillation under reduced pressure (10–15 mmHg) isolates this compound from ortho and meta isomers, achieving 98% purity . Scaling this method industrially requires robust temperature control to prevent poly-chlorination byproducts.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Modern synthetic routes employ transition-metal catalysis to construct this compound with high regioselectivity. The Suzuki-Miyaura coupling between 4-chlorophenylboronic acid and bromobenzene exemplifies this strategy .

Reaction Design and Conditions

This method utilizes palladium acetate () as a catalyst and potassium phosphate () as a base in a biphasic solvent system () . The aryl boronic acid couples with bromobenzene at room temperature, forming a carbon-carbon bond with minimal byproducts:

6\text{H}4\text{B(OH)}2 + \text{C}6\text{H}5\text{Br} \xrightarrow{\text{Pd(OAc)}2, \text{K}3\text{PO}4} \text{4-ClC}6\text{H}4\text{-C}6\text{H}5 + \text{B(OH)}_3 + \text{KBr}

Performance Metrics

Data from supplementary materials of reveal:

| Parameter | Value |

|---|---|

| Catalyst Loading | 1.5 mol% |

| Solvent | (1:1) |

| Temperature | 25°C (room temperature) |

| Reaction Time | 12–16 hours |

| Yield | 75–80% |

While slightly lower in yield compared to direct chlorination, this method avoids isomer contamination and operates under milder conditions .

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

Chemical Reactions Analysis

4-Chlorobiphenyl undergoes various chemical reactions:

Substitution Reactions: It can undergo substitution reactions where the chlorine atom is replaced by other groups.

Oxidation and Reduction: While this compound is generally unreactive, it can participate in oxidation and reduction reactions under specific conditions. .

Photochemical Reactions: It can undergo photochemical reactions, such as photodegradation under sunlight, which involves the formation of reactive photo-induced species like hydroxyl radicals.

Scientific Research Applications

Toxicological Research

4-Chlorobiphenyl has been extensively studied for its toxicological properties, particularly its carcinogenic potential. Research has demonstrated that specific metabolites of PCB 3 exhibit initiating activity in the livers of Fischer 344 rats. A study found that monohydroxy and quinone metabolites of PCB 3 were capable of inducing liver lesions, suggesting that these metabolites may act as proximate and ultimate carcinogens in rodent models . This finding emphasizes the importance of understanding the metabolic activation pathways of PCBs for assessing their risks to human health.

Environmental Impact Studies

The environmental persistence and bioaccumulation of PCBs, including this compound, have prompted research into their ecological effects. Studies have shown that PCB 3 can undergo microbial degradation in contaminated soils, leading to the production of secondary metabolites that may affect microbial communities . Understanding these degradation pathways is crucial for developing bioremediation strategies to mitigate PCB contamination in ecosystems.

Analytical Chemistry

This compound is used as a standard compound in analytical chemistry for developing methods to detect PCBs in environmental samples. Its structural properties allow it to serve as a reference point for various chromatographic techniques. Analytical methods such as gas chromatography (GC) and mass spectrometry (MS) are employed to quantify PCB levels in soil, water, and biological samples . The ability to accurately measure PCB concentrations is vital for regulatory compliance and environmental monitoring.

Metabolic Pathway Studies

Research has focused on elucidating the metabolic pathways of this compound, particularly its interaction with hepatic enzymes. Targeted metabolome screens have indicated that lower chlorinated PCBs can alter hepatic tryptophan metabolism, which may have implications for understanding their broader biochemical effects . Such studies are essential for identifying potential biomarkers of exposure and toxicity.

Case Study 1: Carcinogenicity Assessment

A significant study assessed the carcinogenicity of this compound by examining its effects on Fischer 344 rats. The study revealed that specific metabolites could induce liver tumors, highlighting the need for ongoing research into PCB-related health risks .

Case Study 2: Bioremediation Potential

Research into the microbial degradation of this compound has shown promising results in contaminated environments. Specific bacterial strains have been identified that can effectively degrade PCB compounds, offering potential strategies for bioremediation efforts .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Chlorobiphenyl varies depending on its application:

Comparison with Similar Compounds

Structural Analogs: 4,4'-Dichlorobiphenyl and Higher-Chlorinated PCBs

Metabolic Pathways :

4-Chlorobiphenyl and 4,4'-dichlorobiphenyl share similar metabolic routes, including hydroxylation and sulfation. However, 4,4'-dichlorobiphenyl produces more complex metabolites due to its additional chlorine substitution, as observed in rat models using NMR and FT techniques . Higher-chlorinated PCBs (e.g., Aroclor 1260 congeners) exhibit slower metabolic rates due to increased steric hindrance and lipophilicity, leading to bioaccumulation .Mutagenicity :

this compound demonstrates significant mutagenicity in Salmonella typhimurium TA1538 (frameshift mutation-sensitive strain), whereas higher-chlorinated PCBs are weakly mutagenic .

| Property | This compound | 4,4'-Dichlorobiphenyl | Higher-Chlorinated PCBs |

|---|---|---|---|

| Chlorine Substitutions | 1 | 2 | ≥3 |

| Metabolic Rate | High | Moderate | Low |

| Mutagenicity (TA1538) | High | Moderate | Low |

Metabolic Derivatives: Hydroxylated and Sulfated Metabolites

- Sulfated metabolites, identified in rat serum and urine, have higher water solubility but retain toxicity through reactive oxygen species (ROS) generation .

- Carcinogenic Potential: this compound metabolites act as initiating agents in hepatocellular carcinoma models, surpassing the carcinogenic activity of structurally similar metabolites from 2-chlorobiphenyl .

Degradation Intermediates: 4-Chlorobenzoate and Protoanemonin

Microbial Toxicity :

Degradation of this compound by soil microbes produces 4-chlorobenzoate and 4-chlorocatechol, which are further converted to protoanemonin—a compound toxic to microorganisms. This contrasts with 2-chlorobiphenyl degradation, which generates less toxic intermediates .

Environmental Persistence and Remediation

Ultrasonic Degradation :

this compound exhibits higher degradation efficiency (>90% in 20 minutes at 20 kHz) compared to 2-chlorobiphenyl (80–90% in 30–60 minutes) under ultrasound treatment, likely due to its simpler structure .Microbial Adaptation :

While Chloroflexi species in deep-sea habitats can degrade this compound via hydrolytic pathways, soil microbes face growth inhibition due to protoanemonin, highlighting congener-specific biodegradation challenges .

Biological Activity

4-Chlorobiphenyl (PCB 3) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic compounds known for their environmental persistence and potential health impacts. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and interactions with biological macromolecules.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by one chlorine atom attached to a biphenyl structure. This compound is part of a larger family of PCBs, which are recognized for their industrial applications but also for their toxicity and environmental concerns.

Metabolism and Bioactivation

The metabolism of this compound involves several steps that lead to the formation of reactive metabolites. Research indicates that this compound undergoes hydroxylation primarily through cytochrome P450 enzymes, producing various hydroxylated metabolites. These metabolites can further oxidize to form highly reactive quinones, which interact with nucleophilic sites on DNA and proteins, potentially leading to carcinogenic outcomes.

Key Metabolites Identified

| Metabolite Name | Type | Biological Activity |

|---|---|---|

| 4-OH PCB 3 | Monohydroxy | Initiating activity in liver carcinogenesis |

| 3,4-BQ PCB 3 | Quinone | Highly reactive, interacts with macromolecules |

| 2′,3′-OH PCB 3 | Dihydroxy | Substrate for prostaglandin synthesis |

| PCB3 sulfate | Conjugated metabolite | Alters metabolic pathways in HepG2 cells |

Studies have shown that specific metabolites like 4-OH PCB 3 and 3,4-BQ PCB 3 exhibit initiating activity in vivo, particularly in Fischer 344 rats. These findings suggest that the metabolic activation of PCB 3 leads to the formation of ultimate carcinogenic species .

Toxicological Effects

The toxicological profile of this compound is complex and varies based on its concentration and the presence of specific metabolites. In vitro studies using HepG2 cells revealed alterations in metabolic pathways, including amino acid metabolism and bile acid biosynthesis. Notably, exposure to PCB 3 resulted in increased levels of certain metabolites over time, indicating a dose-dependent response .

Case Studies

- Liver Carcinogenesis in Rats : A study demonstrated that Fischer 344 rats injected with specific metabolites of PCB 3 developed liver lesions indicative of carcinogenesis. This study highlighted the role of metabolic activation in promoting tumorigenesis .

- Human Cell Line Studies : In HepG2 cells exposed to PCB 3, significant changes in tryptophan metabolism were observed alongside the formation of reactive hydroxylated metabolites. These findings underscore the potential for PCB metabolites to disrupt normal cellular functions .

Interaction with Biological Macromolecules

The electrophilic nature of quinone metabolites derived from this compound allows them to react with nucleic acids and proteins, leading to modifications that may contribute to toxicity and carcinogenicity. For instance, studies have shown that these quinones can form adducts with cellular macromolecules, which may interfere with normal cellular processes .

Q & A

Q. What experimental designs are optimal for studying the metabolic pathways of 4-chlorobiphenyl in mammalian cells?

Basic Research Focus

To investigate metabolism, use in vitro models like HepG2 cells combined with LC-MS/MS to profile hydroxylated metabolites. Key steps:

- Expose cells to this compound (e.g., 10–100 µM) and incubate for 24–72 hours.

- Extract metabolites using solid-phase extraction (SPE) and analyze via high-resolution mass spectrometry.

- Compare metabolite profiles with controls and reference standards (e.g., 4'-OH-PCB3) to identify phase I/II transformations .

Q. How can microbial degradation pathways for this compound be characterized and optimized?

Advanced Research Focus

Utilize genomic and metabolomic approaches:

- Screen bacterial strains (e.g., Pseudomonas synxantha) for degradation efficiency via UV-Vis spectrophotometry and HPLC, monitoring loss of this compound and accumulation of chlorobenzoates .

- Apply transposon mutagenesis (e.g., Tn4371 in Alcaligenes eutrophus) to identify catabolic genes. Validate gene function via knockout studies and heterologous expression .

- Optimize conditions (pH 7.0–7.5, 30°C, aerobic) to achieve >85% degradation in 96 hours .

Q. What analytical methods ensure accuracy in quantifying this compound in environmental samples?

Basic Research Focus

Employ isotope dilution and certified reference materials:

- Use this compound-2′,3′,4′,5′,6′-d5 (CAS 51624-37-4) as an internal standard for GC-MS or LC-MS analysis .

- Validate recovery rates (≥90%) via spike-and-recovery experiments in matrices like soil or water.

- Follow EPA Method 8082A for PCB analysis, ensuring separation from co-eluting congeners (e.g., 3,3',4-trichlorobiphenyl) .

Q. How do contradictory findings on this compound's mutagenicity arise, and how can they be resolved?

Advanced Research Focus

Address variability through mechanistic studies:

- Compare in vitro metabolic activation (e.g., rat liver microsomes vs. human CYP1A1 isoforms) to assess species-specific differences in DNA adduct formation .

- Use comet assays or 32P-postlabeling to quantify DNA damage from reactive metabolites (e.g., this compound quinone). Control for artifacts by including antioxidants (e.g., glutathione) .

Q. What methodologies distinguish electrochemical vs. microbial degradation of this compound?

Advanced Research Focus

Compare efficiency and byproduct profiles:

- Electrochemical : Use palladium-loaded nickel foam cathodes in aqueous solutions (pH 3–5). Monitor dechlorination via chloride ion release and GC-MS for biphenyl formation .

- Microbial : Track 4-chlorobenzoate accumulation via HPLC and assess mineralization (CO2 production) using 14C-labeled this compound .

- Key Consideration : Electrochemical methods avoid toxic intermediates (e.g., dioxins), whereas microbial degradation may require bioaugmentation for complete mineralization .

Q. How can researchers mitigate the formation of toxic byproducts during this compound oxidation?

Advanced Research Focus

Optimize reaction conditions and catalysts:

- Avoid high-temperature incineration (>800°C), which generates polychlorinated dibenzo-p-dioxins (PCDDs). Instead, use low-temperature catalytic oxidation with TiO2-supported palladium to minimize byproducts .

- In biodegradation, supplement cultures with biphenyl as a co-substrate to enhance enzyme specificity and reduce dead-end metabolites like 4-chlorocatechol .

What frameworks guide the formulation of rigorous research questions for this compound studies?

Methodological Guidance

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example: "How does the chlorine substituent position influence the photodegradation kinetics of this compound compared to 2-chlorobiphenyl?"

Q. How can bioaccumulation models for this compound be validated in aquatic ecosystems?

Advanced Research Focus

Combine field data and laboratory assays:

- Measure bioconcentration factors (BCFs) in fish (e.g., Danio rerio) exposed to this compound (log Kow = 4.5).

- Validate models (e.g., EPA BCFBAFT) using tissue residue data and adjust for metabolic transformation rates .

Q. What are the challenges in synthesizing isotopically labeled this compound for tracer studies?

Basic Research Focus

Ensure purity and stability:

- Use 13C12-labeled this compound (CAS 2051-62-9) synthesized via Ullmann coupling with 13C6-benzene precursors.

- Confirm isotopic enrichment (>99%) via NMR and MS, and store in toluene-nonane solutions to prevent photodegradation .

Q. How do electronic properties of this compound influence its environmental persistence?

Advanced Research Focus

Apply computational and spectroscopic methods:

Properties

IUPAC Name |

1-chloro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWNLURCHDRMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040300 | |

| Record name | 4-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chlorobiphenyl appears as colorless crystals or shiny off-white flakes. (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

556 °F at 760 mmHg (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 205.5 °F ; 10 mmHg at 294.8 °F; 760 mmHg at 559.2 °F (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2051-62-9 | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA22Z3NGLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

171.9 °F (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.